molecular formula C10H12O2 B6145583 3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOL CAS No. 1391210-01-7

3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOL

Cat. No. B6145583
CAS RN: 1391210-01-7
M. Wt: 164.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-1H-2-benzopyran-6-ylmethanol, also known as 3,4-Dihydroxybenzophenone, is a small organic molecule with a molecular weight of 178.21 g/mol. It is a colorless, crystalline solid that is soluble in water and alcohol. It is a naturally occurring compound that has been studied for its potential medicinal applications, such as anti-inflammatory and antioxidant activities. It has also been investigated for its potential as a drug delivery agent, as well as for its potential as a therapeutic agent for cancer.

Scientific Research Applications

3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOLybenzophenone has been studied for its potential medicinal applications. It has been found to possess anti-inflammatory and antioxidant activities. It has also been investigated as a drug delivery agent, as well as for its potential as a therapeutic agent for cancer. In addition, it has been studied for its potential use in cosmetics, as well as for its ability to inhibit the growth of bacteria.

Mechanism of Action

The mechanism of action of 3,4-dihydroxybenzophenone is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also believed to act as an anti-inflammatory by inhibiting the release of pro-inflammatory cytokines. Furthermore, it has been found to inhibit the growth of bacteria by interfering with the bacterial cell wall.
Biochemical and Physiological Effects
3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOLybenzophenone has been found to possess anti-inflammatory, antioxidant, and antibacterial properties. It has also been found to possess anti-cancer activity, as well as the ability to inhibit the growth of bacteria. Furthermore, it has been found to possess the ability to increase the permeability of cell membranes, which could potentially be used to improve the delivery of drugs to targeted tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dihydroxybenzophenone in laboratory experiments include its relatively low cost, its availability, and its ability to be synthesized in a two-step process. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

The potential future directions for 3,4-dihydroxybenzophenone research include further investigation into its anti-inflammatory, antioxidant, and antibacterial properties. Additionally, further research could be conducted into its potential use as a drug delivery agent, as well as its potential as a therapeutic agent for cancer. Furthermore, further research could be conducted into its ability to increase the permeability of cell membranes, as well as its potential use in cosmetics. Finally, further research could be conducted into its potential as a food preservative.

Synthesis Methods

3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOLybenzophenone can be synthesized in a two-step process using a Grignard reaction. In the first step, a Grignard reagent is reacted with benzophenone to form a 3,4-dihydroxybenzophenone intermediate. In the second step, the intermediate is reacted with a dilute acid to form the desired product. This method is relatively simple and efficient, and it can be scaled up for large-scale production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOL involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-hydroxyacetophenone", "ethyl acetoacetate", "benzaldehyde", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyacetophenone and ethyl acetoacetate in the presence of sodium hydroxide to form 3,4-dihydro-2H-pyran-6-carboxylic acid ethyl ester", "Step 2: Cyclization of 3,4-dihydro-2H-pyran-6-carboxylic acid ethyl ester with benzaldehyde in the presence of hydrochloric acid to form 3,4-dihydro-1H-2-benzopyran-6-carboxaldehyde", "Step 3: Reduction of 3,4-dihydro-1H-2-benzopyran-6-carboxaldehyde with sodium borohydride in ethanol to form 3,4-dihydro-1H-2-benzopyran-6-ylmethanol", "Step 4: Purification of the product by recrystallization from ethanol and water mixture" ] }

CAS RN

1391210-01-7

Product Name

3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOL

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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